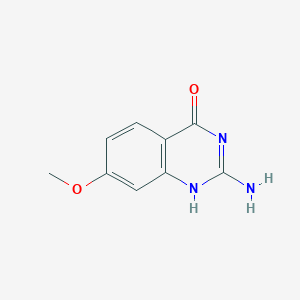

2-amino-7-methoxy-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “2-amino-7-methoxy-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-7-methoxy-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group at position 2 undergoes nucleophilic substitution with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. For example:

-

Alkylation : Reaction with methyl iodide in the presence of K2CO3 yields 2-(methylamino)-7-methoxyquinazolin-4-one .

-

Acylation : Treatment with acetyl chloride produces 2-acetamido-7-methoxyquinazolin-4-one , a precursor for further functionalization.

Reaction Conditions :

| Electrophile | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| CH3I | K2CO3 | DMF | 80°C | 85 |

| AcCl | Et3N | CH2Cl2 | 25°C | 78 |

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes and ketones. For instance:

-

Reaction with benzaldehyde under acidic conditions generates 2-(benzylideneamino)-7-methoxyquinazolin-4-one , a compound studied for anticancer properties .

Mechanism :

-

Protonation of the aldehyde carbonyl.

-

Nucleophilic attack by the amino group.

-

Dehydration to form the imine bond.

Optimized Conditions :

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

-

With Appel Salt : Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base to form 3-arylquinazolin-4-imines via intramolecular cyclization .

Example :

Applications De Recherche Scientifique

Case Studies

- In Vivo Studies : In studies involving xenograft models, 2-amino-7-methoxy-1H-quinazolin-4-one demonstrated a remarkable tumor growth inhibition of up to 62% at doses as low as 1.0 mg/kg without significant toxicity .

- Cell Line Evaluations : The compound was tested against various human tumor cell lines, including A549 (lung carcinoma) and MDA-MB-231 (triple-negative breast cancer), showing low nanomolar GI50 values indicative of high potency .

| Cell Line | GI50 (nM) | Mechanism |

|---|---|---|

| A549 | 10 | Tubulin inhibition |

| MDA-MB-231 | 15 | Apoptosis induction |

| MCF-7 | 12 | Vascular disruption |

SARS-CoV-2 and MERS-CoV Inhibition

Recent studies have explored the efficacy of 2-aminoquinazolin-4(3H)-one derivatives against coronaviruses:

- Synthesis and Testing : New derivatives were synthesized, with some showing potent inhibitory effects against SARS-CoV-2 and MERS-CoV with IC50 values below 0.25 μM, indicating strong antiviral potential .

- Safety Profile : These compounds exhibited no cytotoxicity at concentrations exceeding 25 μM, making them promising candidates for further development as antiviral agents .

Case Studies

- Lead Compounds : Among the synthesized derivatives, compounds such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed the highest activity against SARS-CoV-2 with an IC50 of 0.23 μM .

- Metabolic Stability Assessment : The pharmacokinetic profiles of these compounds were evaluated, demonstrating acceptable metabolic stability and low hERG binding affinities, which are crucial for drug safety .

| Compound | Target Virus | IC50 (μM) | Cytotoxicity (CC50 > μM) |

|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin- | SARS-CoV-2 | 0.23 | >25 |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin- | MERS-CoV | 0.93 | >25 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight how modifications to the quinazoline scaffold can enhance biological activity:

Mécanisme D'action

The mechanism of action of 2-amino-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved may vary and are typically studied through experimental research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-amino-7-methoxy-1H-quinazolin-4-one include those with comparable chemical structures and properties. These compounds may share similar biological activities or chemical reactivity.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct properties and applications compared to other similar compounds. This uniqueness can be highlighted through comparative studies and experimental research.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and uses. Further research and experimentation are essential to fully explore the potential of this compound.

Propriétés

IUPAC Name |

2-amino-7-methoxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZOJOIJLSSJRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.